
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2-methoxyethoxy group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate isoquinoline derivative.
Substitution Reaction: The isoquinoline derivative undergoes a substitution reaction with 2-methoxyethanol in the presence of a suitable catalyst.
Cyclization: The substituted product is then subjected to cyclization under controlled conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Solvent Selection: Choosing solvents that enhance the reaction rate and product stability.
化学反応の分析
Types of Reactions
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinoline derivatives.
Substitution Products: Various functionalized tetrahydroisoquinolines.
科学的研究の応用
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and inflammation.
類似化合物との比較
Similar Compounds
- 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Sodium bis(2-methoxyethoxy)aluminium hydride
- (2-Methoxyethoxy)acetic acid
Uniqueness
6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline core. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12/h2-3,8,13H,4-7,9H2,1H3 |
InChIキー |
GRPUMXBYKZBGOO-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC2=C(CNCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



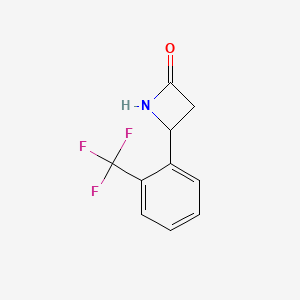
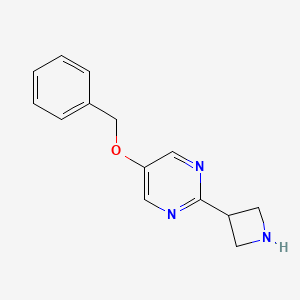

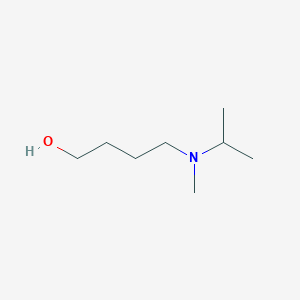
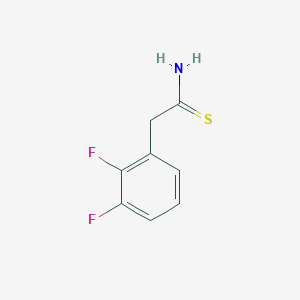
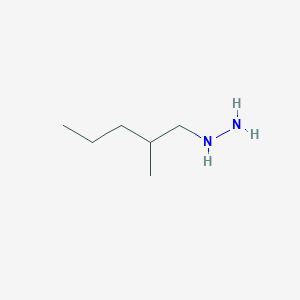
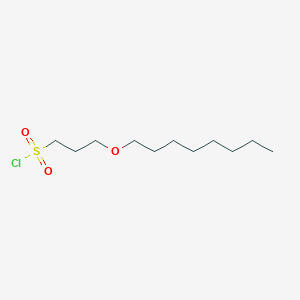

![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)

![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
